2-Naphthalen-2-yl-piperazine

描述

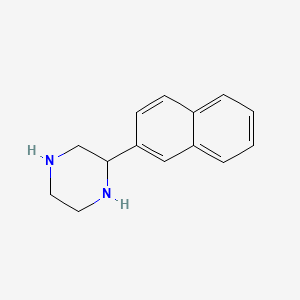

2-Naphthalen-2-yl-piperazine is an organic compound that features a piperazine ring substituted with a naphthalene group at the second position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalen-2-yl-piperazine typically involves the reaction of 2-naphthylamine with piperazine under specific conditions. One common method includes:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines, followed by deprotection and selective intramolecular cyclization.

Aza-Michael addition: Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, leading to the formation of 2-substituted chiral piperazines.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

化学反应分析

Types of Reactions: 2-Naphthalen-2-yl-piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyl-piperazine oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring or the naphthalene group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl-piperazine oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.

科学研究应用

Antimicrobial Activity

Research has shown that piperazine derivatives, including 2-naphthalen-2-yl-piperazine, exhibit significant antimicrobial properties. A study highlighted the effectiveness of certain naphthalene-containing piperazines against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showcasing their potential as antimicrobial agents .

Immunomodulatory Properties

Recent investigations have revealed the immunomodulatory effects of piperazine complexes. Specifically, this compound complexed with β-cyclodextrin demonstrated significant stimulatory effects on immune cell populations during aseptic inflammation. This suggests its potential role in modulating immune responses in contexts such as heavy metal exposure .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Compounds derived from this structure have shown cytotoxic effects against several cancer cell lines, including lung (A549), breast (MCF-7), and prostate (DU145) cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Case Study 1: Immunomodulation in Heavy Metal Exposure

A study investigated the effects of this compound on immune cell populations in animal models exposed to heavy metals. The results indicated that treatment with this compound significantly increased cytotoxic T lymphocyte levels and modulated other immune parameters, suggesting its potential for therapeutic use in conditions involving immune dysregulation due to environmental toxins .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, various derivatives of this compound were tested against pathogenic bacteria and fungi. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics, indicating their potential as new antimicrobial agents .

作用机制

The mechanism of action of 2-Naphthalen-2-yl-piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions .

相似化合物的比较

2-Naphthylpiperazine: Similar in structure but lacks the specific substitution pattern of 2-Naphthalen-2-yl-piperazine.

1-Naphthylpiperazine: Another naphthyl-substituted piperazine with different positional isomerism.

Phenylpiperazine: A simpler aromatic-substituted piperazine with different pharmacological properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its naphthalene group enhances its ability to interact with aromatic binding sites in biological targets, making it a valuable compound in medicinal chemistry .

生物活性

2-Naphthalen-2-yl-piperazine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound consists of a naphthalene moiety linked to a piperazine ring. The structural characteristics of this compound allow it to interact with various biological targets, which contributes to its pharmacological effects.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound and its derivatives. For instance, research demonstrated that piperazine derivatives can induce apoptosis in cancer cells, particularly HeLa cells (cervical cancer) through oxidative stress mechanisms. The study found that compounds related to piperazine exhibited significant anti-proliferative effects, with IC50 values indicating effective cytotoxicity against cancer cells .

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 1-Phenylpiperazine | HeLa | 29.44 | Induction of apoptosis via ROS |

| This compound | Various | Varies | Interaction with cellular pathways |

Neuropharmacological Effects

The compound has also been studied for its potential as a dopamine receptor ligand. Its structural similarity to known neuroactive compounds suggests that it may modulate neurotransmitter systems, particularly in the context of neurological disorders.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at certain concentrations. The minimum inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 25 | Moderate |

| Escherichia coli | 50 | Weak |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound may bind to various receptors, including dopamine receptors, influencing neurotransmission and potentially providing therapeutic effects in psychiatric disorders.

- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells through oxidative stress pathways, leading to mitochondrial dysfunction and activation of caspases .

- Immunomodulatory Effects : Recent studies suggest that piperazine derivatives can modulate immune responses, enhancing the activity of effector immune cells during inflammation .

Case Studies

A notable case study involved the evaluation of a piperazine complex with β-cyclodextrin, which demonstrated significant immunomodulatory effects in the presence of heavy metal exposure. This complex increased the levels of cytotoxic T lymphocytes and modulated other immune cell populations, indicating potential therapeutic applications in immunotherapy .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Naphthalen-2-yl-piperazine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting from naphthalene derivatives or piperazine precursors. For example, a modified approach using benzoic acid derivatives (e.g., bromination and esterification) can yield intermediates that are subsequently coupled with piperazine . Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions.

- Catalyst use : Bases like K₂CO₃ improve coupling efficiency.

- Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation.

Post-synthesis, purity is confirmed via HPLC (>98%) and structural validation via FT-IR (C-N stretch at ~1,250 cm⁻¹) and ¹H NMR (characteristic piperazine proton signals at δ 2.5–3.5 ppm) .

Q. How can researchers reliably characterize the structural purity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is critical:

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., using SHELX software for refinement) .

- GC-MS : Identifies volatile impurities and quantifies purity.

- Melting point analysis : Sharp melting ranges (e.g., 145–147°C) indicate high crystallinity .

For advanced validation, 2D NMR (COSY, HSQC) clarifies coupling patterns and naphthalene-proton interactions .

Advanced Research Questions

Q. How do substituents on the naphthalene ring influence the compound’s pharmacological activity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution and biological assays:

- Electron-withdrawing groups (e.g., -NO₂ at position 4) enhance receptor binding affinity, as seen in sulfonylpiperazine derivatives with antimicrobial activity .

- Hydrophobic substituents (e.g., methyl groups) improve blood-brain barrier penetration, relevant for neuroactive compounds .

Experimental workflow :

Synthesize derivatives via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Screen for bioactivity (e.g., IC₅₀ in enzyme inhibition assays).

Perform molecular docking to map binding interactions with target proteins (e.g., serotonin receptors) .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations : Optimize transition states for reactions like sulfonation or alkylation. For example, B3LYP/6-31G(d) models predict regioselectivity in electrophilic aromatic substitution .

- Molecular dynamics simulations : Assess solvent effects on reaction kinetics (e.g., toluene vs. ethanol) .

- Hammett plots : Correlate substituent σ values with reaction rates to design electron-deficient intermediates .

Q. How can crystallographic data resolve contradictions in reported tautomeric forms of this compound derivatives?

Methodological Answer:

- High-resolution XRD : Determines protonation states of piperazine nitrogens and naphthalene ring geometry. For example, SHELXL refinement can distinguish between keto-enol tautomers .

- Variable-temperature NMR : Monitors dynamic equilibria in solution (e.g., coalescence temperatures for tautomer interconversion) .

- Synchrotron radiation : Enhances data resolution for low-abundance polymorphs .

Q. What strategies mitigate side reactions during functionalization of the piperazine ring?

Methodological Answer:

- Protecting groups : Use Boc or Fmoc to shield secondary amines during naphthalene functionalization .

- Microwave-assisted synthesis : Reduces reaction time and byproduct formation (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .

- Flow chemistry : Improves heat dissipation and mixing efficiency for exothermic reactions (e.g., Friedel-Crafts alkylation) .

属性

IUPAC Name |

2-naphthalen-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-15-7-8-16-14/h1-6,9,14-16H,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMNNHMPDTUAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378121 | |

| Record name | 2-Naphthalen-2-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904816-32-6 | |

| Record name | 2-Naphthalen-2-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。